molecular formula C26H38O4 B1675512 Lupulone CAS No. 468-28-0

Lupulone

Cat. No. B1675512
CAS RN: 468-28-0
M. Wt: 414.6 g/mol
InChI Key: WPVSVIXDXMNGGN-UHFFFAOYSA-N
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Description

Lupulone is an organic chemical compound with the molecular formula C26H38O4 . It appears as a yellow powder and was historically used in beer brewing . Recent studies have revealed numerous antibacterial and anti-cancer abilities of lupulone .


Synthesis Analysis

A synthesis pathway of lupulone involves the alkenylation of 2-acylcyclohexane-1, 3, 5-triones with bromides and liquid ammonia in ether as a base, which yields 4,6,6-trialkenyl derivatives (β-acids) . The yeast Saccharomyces cerevisiae transformants harboring a synthetic lupulone pathway that consisted of five genes from hop were constructed .


Molecular Structure Analysis

The IUPAC name for Lupulone is 3,5-Dihydroxy-2,6,6-tris (3-methylbuten-2-yl)-4- (3-methyl-1-oxobutyl)cyclohexa-2,4-dien-1-one . The molecular weight is 414.586 g·mol−1 .


Chemical Reactions Analysis

The yeast Saccharomyces cerevisiae transformants harboring a synthetic lupulone pathway that consisted of five genes from hop were constructed . The transformants accumulated several precursors but failed to accumulate lupulones . Overexpression of 3-hydroxy-3-methyl glutaryl co-enzyme A reductase, the key enzyme in precursor formation in the mevalonate pathway, also failed to achieve a detectable level of lupulones .


Physical And Chemical Properties Analysis

Lupulone has a melting point of 92–94 °C (198–201 °F; 365–367 K) and a boiling point of 498 °C (928 °F; 771 K) . It is insoluble in water .

Scientific Research Applications

Brewing and Food Industries

Lupulone, as a hop bitter acid, has been traditionally applied in brewing and food industries as bitterness flavors or food additives . The levels of the hop bitter acids can influence the aroma, bitterness, and preservation of the beer .

Medicinal and Pharmaceutical Fields

Recent studies have discovered novel applications of hop bitter acids, including Lupulone, and their derivatives in medicinal and pharmaceutical fields . The increasing demands of purified hop bitter acid have promoted biosynthesis efforts for the heterologous biosynthesis of objective hop bitter acids by engineered microbial factories .

Biosynthesis Efforts

The biosynthesis of hop bitter acids, including Lupulone, remains challenging . However, potential strategies in the microbial production of hop bitter acids are being discussed . For instance, the yeast Saccharomyces cerevisiae transformants harboring a synthetic lupulone pathway that consisted of five genes from hop were constructed .

Stress Tolerance in Plants

Studies have shown that hop yield and bitter acid content, including Lupulone, decline with increased temperatures and low-water stress . A number of transcripts with homology to genes shown to affect abiotic stress tolerance in other plants may be useful as markers for breeding improved abiotic stress tolerance in hop .

Flavoring Agents in Beer

Secondary metabolites in hop cones, including Lupulone, provide the major flavoring agents in beer . Traditionally, the principle flavor was bitterness from alpha and beta acids, which are collectively known as the bitter acids .

Potential Impact on Climate Change

Climate models for Washington state, a major hop producer, predict the coming decades will have decreased winter precipitation and an increase in the number of heat waves that will affect the Yakima Valley . This could potentially impact the production of Lupulone and other hop bitter acids .

Mechanism of Action

Lupulone, also known as Lupulon, is an organic chemical compound found in hops (Humulus lupulus) and has been historically used in beer brewing . It is a beta-acid, one of the main ingredients of hops resin . This compound has been studied for its various biological and pharmacological activities, including antimicrobial effects .

Target of Action

Lupulone’s primary targets are the bacterial cell membrane and certain cancer cells . It has shown strong activity against Methicillin-resistant Staphylococcus aureus (MRSA) strains , and it also inhibits the replication and proliferation of some viruses such as Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV) .

Mode of Action

Lupulone interacts with its targets primarily through its antimicrobial and anticancer properties. It has been proposed that the lipophilic region of the bacterial cell membrane is one of the main target sites of hop bitter resins, including lupulone . In cancer cells, lupulone triggers cell death through a cross-talk between TRAIL-DR4/DR5 and the mitochondrial (intrinsic) pathways involving caspase-8 activation and Bid protein cleavage .

Biochemical Pathways

Lupulone affects several biochemical pathways. In human colon tumor cells, it activates different apoptotic pathways involving apoptotic TRAIL-receptors . It also hinders numerous signaling pathways, including ERK1/2 phosphorylation, regulation of AP-1 activity, PI3K-Akt, and nuclear factor NF-κB .

Pharmacokinetics

It is known that lupulone is insoluble in water , which may affect its bioavailability and distribution in the body.

Result of Action

The result of Lupulone’s action is the inhibition of growth in certain bacteria and cancer cells . It has demonstrated potent antibacterial action against MRSA strains . In cancer cells, Lupulone induces apoptosis, leading to cell death .

Action Environment

The action of Lupulone can be influenced by environmental factors. For instance, Lupulone oxidizes easily, resulting in the loss of its antimicrobial activity . Its reactivity with 1-hydroxyethyl radicals, a major radical species formed during beer brewing, suggests that the prenyl side chains of hops beta-acids are the reaction centers .

Safety and Hazards

Lupulone is harmful if swallowed and in contact with skin . It causes skin irritation and may cause an allergic skin reaction . It also causes serious eye irritation .

Future Directions

Lupulone has been found to have diverse biological activities, including antibacterial, antioxidant, and anticarcinogenic properties . It is active against B. subtilis and S. aureus, as well as T. b. brucei and L. m . Future research may focus on leveraging these properties for medical and industrial applications .

properties

IUPAC Name

3,5-dihydroxy-2-(3-methylbutanoyl)-4,6,6-tris(3-methylbut-2-enyl)cyclohexa-2,4-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38O4/c1-16(2)9-10-20-23(28)22(21(27)15-19(7)8)25(30)26(24(20)29,13-11-17(3)4)14-12-18(5)6/h9,11-12,19,28-29H,10,13-15H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSDULPZJLTZEFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)CC=C(C)C)O)CC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00875553
Record name Lupulon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00875553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lupulone

CAS RN

468-28-0
Record name Lupulon
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000468280
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lupulon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00875553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dihydroxy-2,6,6-tris(3-methylbuten-2-yl)-4-(3-methyl-1-oxobutyl)cyclohexa-2,4-dien-1-one
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Record name LUPULON
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does lupulone induce apoptosis in cancer cells?

A1: Lupulone demonstrates anticancer activity by triggering apoptosis through both extrinsic and intrinsic pathways. In SW480 colon cancer cells, lupulone activates TRAIL death receptors (DR4/DR5), initiating both the extrinsic pathway via caspase-8 activation and the intrinsic pathway by disrupting mitochondrial membrane potential and releasing cytochrome c, leading to caspase-9 and -3 activation []. In TRAIL-resistant SW620 metastatic colon cancer cells, lupulone restores TRAIL sensitivity and activates the extrinsic apoptotic pathway primarily through DR4/DR5 and the caspase-8/caspase-3 cascade [].

Q2: What role does p53 play in lupulone-induced apoptosis?

A2: Interestingly, lupulone's interaction with p53 differs between colon adenocarcinoma cells (SW480) and their derived metastatic cells (SW620) [, ]. In SW620 cells, lupulone upregulates p53 gene expression and promotes its nuclear cloistering, leading to activation of the TRAIL death receptor pathway and apoptosis. Conversely, in SW480 cells, lupulone causes p53 translocation to the cytoplasm, where it upregulates antiapoptotic proteins like Bcl-2 and Mcl-1, promoting cell survival.

Q3: Does lupulone affect other signaling pathways in cancer cells?

A3: Research shows that lupulone interacts with various signaling pathways:

  • p38 MAPK: In SW620 cells, lupulone activates p38 MAPK, which is crucial for p53 and DR4/DR5 upregulation, ultimately contributing to apoptosis [].
  • ERK and JNK: While lupulone activates ERK in SW480 cells, potentially contributing to cell survival mechanisms, JNK doesn't seem to play a significant role in lupulone-mediated apoptosis in these cells [].
  • NF-κB: Lupulone activates NF-κB in SW620 cells, potentially promoting mitochondrial stabilization and influencing cell survival [].

Q4: Beyond apoptosis, what other mechanisms contribute to lupulone's anticancer activity?

A4: Studies suggest that lupulone also induces autophagy in prostate cancer cells []. This process, marked by increased LC3II formation, may play a dual role, acting as a protective mechanism against cell death or contributing to cell death depending on the cellular context. The interplay between apoptosis and autophagy in lupulone-treated cells requires further investigation.

Q5: How does lupulone exert its antimicrobial effects?

A5: Lupulone exhibits bacteriostatic activity, primarily against Gram-positive bacteria, attributed to its ionophore properties []. It disrupts the proton gradient across bacterial cell membranes, interfering with nutrient uptake and hindering bacterial growth []. Lupulone's efficacy against Clostridium perfringens in the chicken intestinal tract has been specifically investigated [, , ].

Q6: Does lupulone affect angiogenesis?

A6: Lupulone demonstrates antiangiogenic properties by inhibiting human umbilical vein endothelial cell (HUVEC) proliferation, chemotaxis, and the formation of capillary-like structures in vitro []. In vivo studies in mice confirmed its ability to reduce new blood vessel formation, highlighting its potential as a chemopreventive agent [].

Q7: What is the molecular formula and weight of lupulone?

A7: Lupulone (C26H38O4) has a molecular weight of 414.58 g/mol.

Q8: What spectroscopic data are available for lupulone?

A8: Lupulone's structure has been extensively characterized using various spectroscopic techniques, including:

  • NMR Spectroscopy: NMR studies, including 1H, 13C{1H}, COSY, HSQC, and HMBC, have been crucial in elucidating lupulone's structure and tautomeric forms []. Notably, the first 2D INADEQUATE spectrum of lupulone provided comprehensive chemical shift assignments for all carbon atoms [].
  • X-ray Crystallography: Single X-ray crystallographic data provided definitive evidence for the structure of lupulone's major tautomer in polar media [].
  • UV-Vis Spectroscopy: UV-Vis spectroscopy is routinely employed for the detection and quantification of lupulone, often in conjunction with chromatographic techniques like HPLC [, , , , ].

Q9: What is known about lupulone's stability?

A9: Lupulone, like other hop bitter acids, is susceptible to oxidation, especially upon exposure to light, heat, and oxygen [, ]. This instability poses challenges for its storage and utilization.

Q10: What materials are compatible with lupulone?

A10: While specific material compatibility data for lupulone are limited in the provided research, its use in various formulations suggests compatibility with:

  • Polymers: Lupulone has been investigated as a potential stabilizer for starch and guar polymers in drilling and fracturing fluids, suggesting compatibility with these materials [].
  • Lipids: Lupulone has been successfully encapsulated in lecithin-based nanoliposomes, indicating compatibility with this lipid-based delivery system [].

Q11: What are the potential applications of lupulone?

A11: Lupulone's diverse biological activities make it a promising candidate for various applications, including:

  • Cancer Therapy: Lupulone's ability to induce apoptosis and inhibit angiogenesis in vitro and in vivo makes it a potential candidate for cancer therapy [, , , , , , , , , , ].
  • Antibacterial Agent: Lupulone's bacteriostatic activity, particularly against Gram-positive bacteria, makes it a potential alternative to conventional antibiotics, especially for gastrointestinal infections [, , , , ].
  • Food Preservation: Lupulone's antimicrobial properties have led to its exploration as a natural preservative in the food industry [].
  • Pharmaceutical Formulations: Encapsulation of lupulone in nanoliposomes demonstrates its potential for incorporation into pharmaceutical formulations to enhance its stability, solubility, and bioavailability [].

Q12: What strategies can be employed to improve lupulone's stability?

A12: Lupulone's susceptibility to oxidation necessitates strategies to enhance its stability. Potential approaches include:

  • Encapsulation: Encapsulating lupulone within nanoliposomes has shown promise in improving its stability [].

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